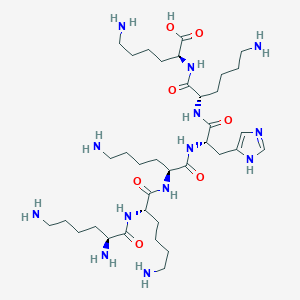![molecular formula C44H40Si B14191571 3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole] CAS No. 849727-77-1](/img/structure/B14191571.png)
3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole]: is a complex organic compound known for its unique structural properties It belongs to the class of spiro compounds, which are characterized by a central spiro atom connecting two cyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method includes the reaction of dibenzosilole with tert-butyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the tert-butyl or phenyl groups, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is of interest for its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a candidate for improving the efficiency and stability of these devices.
Wirkmechanismus
The mechanism of action of 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can influence the electronic properties of materials in which the compound is incorporated, thereby enhancing their performance in optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
- 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Comparison: Compared to these similar compounds, 3,3’-Di-tert-butyl-7,7’-diphenyl-5,5’-spirobi[dibenzo[b,d]silole] stands out due to its spiro structure, which imparts unique electronic properties. This makes it particularly valuable in the field of organic electronics, where such properties are crucial for the development of high-performance materials.
Eigenschaften
CAS-Nummer |
849727-77-1 |
|---|---|
Molekularformel |
C44H40Si |
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
3,3'-ditert-butyl-7,7'-diphenyl-5,5'-spirobi[benzo[b][1]benzosilole] |
InChI |
InChI=1S/C44H40Si/c1-43(2,3)33-19-23-37-35-21-17-31(29-13-9-7-10-14-29)25-39(35)45(41(37)27-33)40-26-32(30-15-11-8-12-16-30)18-22-36(40)38-24-20-34(28-42(38)45)44(4,5)6/h7-28H,1-6H3 |
InChI-Schlüssel |
FQYJRAFDRJVBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C([Si]24C5=C(C=CC(=C5)C6=CC=CC=C6)C7=C4C=C(C=C7)C(C)(C)C)C=C(C=C3)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)

![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)


![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)



